N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine
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Overview
Description
N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with morpholine.
Addition of the hydroxy and carboxamidine groups: These functional groups can be introduced through specific reactions such as hydroxylation and amidination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the quinoline core would produce tetrahydroquinoline derivatives.
Scientific Research Applications
N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a useful tool in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate into DNA or interact with enzymes. The morpholine group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core and have similar biological activities.
Morpholine derivatives: Compounds with the morpholine group often have enhanced solubility and bioavailability.
Hydroxy and carboxamidine derivatives: These functional groups are common in biologically active molecules.
Uniqueness
N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine is unique due to its combination of functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N'-hydroxy-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18-9-12(15(16)17-21)14(20)11-3-2-10(8-13(11)18)19-4-6-22-7-5-19/h2-3,8-9,21H,4-7H2,1H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPTIDOSJLGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)N3CCOCC3)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)N3CCOCC3)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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